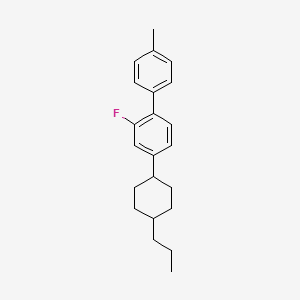

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl is a synthetic organic compound that belongs to the class of liquid crystal monomers. These compounds are characterized by their unique structural units, which include aromatic rings and various substituents such as fluorine and cyclohexyl groups. Liquid crystal monomers are widely used in the production of display panels for electronic devices like smartphones, TVs, and computers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of trans-4-propylcyclohexylbenzene with fluorinating agents under controlled conditions to introduce the fluorine atom. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one substituent with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other liquid crystal compounds.

Biology: Studied for its potential effects on biological systems and its metabolism in various species.

Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Industry: Widely used in the production of liquid crystal displays for electronic devices

Mécanisme D'action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to align in specific orientations, making it useful in liquid crystal displays. The fluorine atom enhances its stability and reactivity, allowing it to interact with various biological and chemical systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Another liquid crystal monomer with similar structural features but different substituents.

trans-4-Propylcyclohexyl trans,trans-4’-Propylbicyclohexyl-4-carboxylic Acid: A compound with similar cyclohexyl groups but different functional groups

Uniqueness

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl is unique due to its specific combination of substituents, which confer distinct liquid crystalline properties and stability.

Activité Biologique

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL, also known as 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C21H25F with a molecular weight of approximately 312.43 g/mol. The compound features a biphenyl structure with a fluorine substituent and a propylcyclohexyl group, which contributes to its lipophilicity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Key findings include:

- Anticancer Activity : Studies have shown that derivatives of biphenyl compounds can inhibit cancer cell proliferation. For instance, modifications in the biphenyl structure have been linked to enhanced activity against certain cancer cell lines, suggesting that this compound may have similar potential .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the fluorine atom and the propylcyclohexyl moiety significantly influences the biological activity of the compound. The fluorine substituent enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. Additionally, the spatial arrangement provided by the cyclohexyl group is crucial for optimal interaction with biological targets.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of biphenyl derivatives, including those structurally related to this compound. The results demonstrated that certain modifications led to significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most active compounds showed IC50 values in the low micromolar range, indicating promising anticancer properties .

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects observed in compounds similar to this compound. In vitro assays demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .

Table 1: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

2-fluoro-1-(4-methylphenyl)-4-(4-propylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F/c1-3-4-17-7-11-18(12-8-17)20-13-14-21(22(23)15-20)19-9-5-16(2)6-10-19/h5-6,9-10,13-15,17-18H,3-4,7-8,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJRWCHGEIINRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696540 |

Source

|

| Record name | 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163005-08-1 |

Source

|

| Record name | 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.